molecular formula C11H15N3 B3211001 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine CAS No. 1082416-60-1

1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine

Cat. No.: B3211001
CAS No.: 1082416-60-1
M. Wt: 189.26 g/mol
InChI Key: XPKLFQHHXODWNO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine typically involves the condensation of o-phenylenediamine with isopropylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives with potential pharmacological activities.

    Biology: The compound is studied for its antimicrobial and antiparasitic properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent, given the known activities of benzimidazole derivatives.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, they can interfere with the synthesis of nucleic acids in microorganisms, contributing to their antimicrobial activity .

Comparison with Similar Compounds

1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine can be compared with other benzimidazole derivatives such as:

Properties

IUPAC Name

(1-propan-2-ylbenzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(2)14-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKLFQHHXODWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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